molecular formula C6H12ClF2NO B2508478 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride CAS No. 2413877-75-3

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride

Cat. No.: B2508478
CAS No.: 2413877-75-3
M. Wt: 187.61
InChI Key: XZSAHGSCUBMCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoropyrrolidin-2-yl)ethanol;hydrochloride
  • 2-(4,4-Difluoropyrrolidin-2-yl)methanol;hydrochloride
  • 2-(4,4-Difluoropyrrolidin-2-yl)propanol;hydrochloride

Uniqueness

Compared to similar compounds, 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride is unique due to its specific fluorination pattern, which enhances its stability and reactivity. This makes it particularly valuable in applications where these properties are crucial .

Properties

IUPAC Name

2-(4,4-difluoropyrrolidin-2-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)3-5(1-2-10)9-4-6;/h5,9-10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINWTKHOOKHXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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